1-Methyl-2-[4-(methylthio)phenyl]indole
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Overview
Description
1-Methyl-2-[4-(methylthio)phenyl]indole is an organic compound with the molecular formula C16H15NS. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methyl-2-[4-(methylthio)phenyl]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific reaction conditions and reagents used can vary, but typically involve methanesulfonic acid and methanol under reflux .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-2-[4-(methylthio)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-[4-(methylthio)phenyl]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including anti-HIV properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[4-(methylthio)phenyl]indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-2-[4-(methylthio)phenyl]indole can be compared with other indole derivatives such as:
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: This compound has similar structural features but differs in its functional groups and applications.
Indole-3-carbinol: Known for its anticancer properties, this compound has a different substitution pattern on the indole ring.
Tryptophan: An essential amino acid with an indole core, it plays a crucial role in protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H15NS |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
1-methyl-2-(4-methylsulfanylphenyl)indole |
InChI |
InChI=1S/C16H15NS/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 |
InChI Key |
ZHYFCSHODRWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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